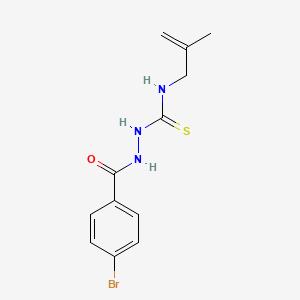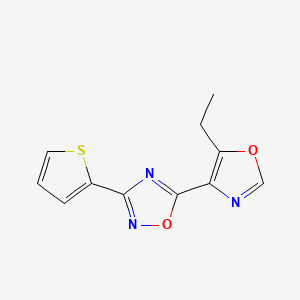![molecular formula C12H20N2O4S2 B4930190 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2001 by researchers at the University of California, San Francisco. Since then, it has been extensively studied for its ability to inhibit Notch signaling, a key pathway in cell differentiation and development.
Mechanism of Action
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of Notch receptors. Notch signaling is critical for cell differentiation and development, and aberrant Notch signaling has been implicated in a variety of diseases, including cancer and Alzheimer's disease. By inhibiting gamma-secretase, 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide blocks Notch signaling and promotes differentiation of cells.
Biochemical and Physiological Effects:
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its role in inhibiting Notch signaling, it has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and muscle cells. It has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in some types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide is its specificity for gamma-secretase inhibition. Unlike other inhibitors of Notch signaling, 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide specifically targets the gamma-secretase enzyme, which is responsible for the final cleavage step in the processing of Notch receptors. This specificity makes it a valuable tool for studying the role of Notch signaling in cell differentiation and development. However, one limitation of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide is that it can have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Future Directions
There are many potential future directions for research on 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide. One area of interest is the development of more specific inhibitors of gamma-secretase, which could reduce off-target effects and improve the specificity of Notch signaling inhibition. Another area of interest is the use of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide and its effects on different cell types and in different disease contexts.
Synthesis Methods
The synthesis of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2-bromo-4'-methoxyacetophenone with diethylamine to form an intermediate, which is then reacted with thioacetamide and chlorosulfonic acid to form the final product. The process is relatively simple and can be carried out on a large scale.
Scientific Research Applications
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide has been used in a wide range of scientific research applications, including cancer research, neurobiology, and stem cell research. It has been shown to inhibit the growth and proliferation of cancer cells, as well as promote the differentiation of stem cells into specific cell types. In neurobiology, 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide has been used to study the role of Notch signaling in the development of the nervous system.
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-4-14(5-2)20(16,17)10-8-11(19-9-10)12(15)13-6-7-18-3/h8-9H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYUTWMEEDDGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxybenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4930107.png)
![2-(ethylthio)ethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4930112.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4930116.png)
![6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4930117.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine](/img/structure/B4930138.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930163.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930174.png)

![1-acetyl-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4930193.png)



![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)